molecular formula C15H22N2O3 B13043734 Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate

Cat. No.: B13043734
M. Wt: 278.35 g/mol
InChI Key: RHLZYLQPQCRMGB-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-based heterocyclic molecule featuring a hydroxymethyl group at position 3, a pyridin-3-yl substituent at position 2, and a tert-butyl carbamate group at position 1. Its structure combines a rigid pyrrolidine backbone with polar functional groups, making it a versatile intermediate in pharmaceutical synthesis, particularly for modulating solubility and bioavailability in drug candidates.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-pyridin-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-8-6-12(10-18)13(17)11-5-4-7-16-9-11/h4-5,7,9,12-13,18H,6,8,10H2,1-3H3

InChI Key

RHLZYLQPQCRMGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C2=CN=CC=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate involves its interaction with specific molecular targets and pathways. The pyridine moiety can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. The overall effect of the compound depends on its ability to bind to and modulate the activity of these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyrrolidine ring, pyridine moiety, and protective groups. Below is a comparative analysis:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) CAS/Identifier Source
Tert-Butyl 3-(Hydroxymethyl)-2-(Pyridin-3-Yl)Pyrrolidine-1-Carboxylate (Target) - Pyridin-3-yl at C2
- Hydroxymethyl at C3
C₁₅H₂₂N₂O₃ 278.35 Not explicitly provided -
Tert-Butyl 3-((5-Bromo-3-(Dimethoxymethyl)Pyridin-2-Yloxy)Methyl)Pyrrolidine-1-Carboxylate - 5-Bromo-pyridin-2-yloxy at C3
- Dimethoxymethyl at pyridine C3
C₁₉H₂₈BrN₂O₅ 459.35 MFCD30540789
Tert-Butyl 3-((5-Bromo-3-MethoxyPyridin-2-Yloxy)Methyl)Pyrrolidine-1-Carboxylate - 5-Bromo-pyridin-2-yloxy at C3
- Methoxy at pyridine C3
C₁₇H₂₄BrN₂O₄ 415.29 MFCD30540788
(±)-Trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)Pyrrolidin-1-Yl)Pyridin-3-Yl)Pyrrolidine-1,3-Dicarboxylate - Fluoropyridine at C4
- Dual carbamate groups
C₂₃H₃₁FN₂O₆ 474.51 CAS 1033245-12-3
Tert-Butyl (2R,5S)-2-Methyl-5-(((2-MethylPyridin-3-Yl)Oxy)Methyl)Pyrrolidine-1-Carboxylate - 2-Methyl-pyridin-3-yloxy at C5
- Methyl at pyrrolidine C2
C₁₈H₂₇N₂O₃ 319.42 HRMS [M+H]+: 392.2298
Key Observations:

Pyridine Substitution : The target compound’s pyridin-3-yl group contrasts with analogs bearing brominated (e.g., 5-bromo-pyridin-2-yloxy) or fluorinated pyridine moieties. These substitutions alter electronic properties and steric bulk, impacting binding affinity in drug-receptor interactions .

Stereochemistry : Analogs like (±)-trans-1-tert-butyl derivatives emphasize stereochemical complexity, which can influence pharmacokinetics and metabolic stability .

Pharmacological and Industrial Relevance

  • Brominated Analogs : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery, leveraging bromine as a leaving group .
  • Fluorinated Derivatives : Fluorine’s electronegativity enhances metabolic stability, making these analogs valuable in CNS-targeted therapies .
  • Hydroxymethyl Group : The target’s hydroxymethyl moiety may facilitate prodrug strategies or hydrogen bonding in target engagement, distinguishing it from methyl- or methoxy-substituted analogs .

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